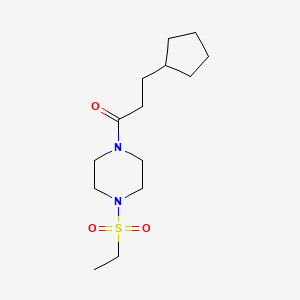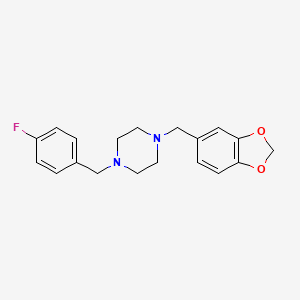
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.08037557 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Architectures and Nonlinear Optical Properties
A study explored the synthesis and structural analysis of novel pyridine-based hydrazone derivatives through ultrasonication, revealing the persistent prevalence of supramolecular architectures due to hydrogen bonding and significant nonlinear optical properties. Quantum chemical insights were obtained, highlighting the compounds' optimized geometry and potential in materials architecture (Khalid et al., 2021).
Microwave-Assisted Synthesis for Spiro-[Indole-Thiazolidine] Derivatives
Microwave-induced synthesis techniques were applied to create spiro-[indole-thiazolidine] compounds and their arylidene derivatives from N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. This green chemical pathway demonstrated an efficient approach to synthesizing these compounds, which have potential applications in various fields (Shrimali et al., 2010).
Transition Metal Complexes with Antimicrobial Potential
Research on the synthesis and characterization of some transition metal complexes of this compound unveiled their potential antimicrobial agents. These complexes were spectrophotometrically characterized, showing promise as bioactive compounds against various microbial strains (Abubakar et al., 2019).
Spiro (Indole-Thiazolidine) Derivatives as Antimicrobial Agents
A study focused on the microwave-induced preparation of N-(2-oxo-1,2-dihydro-3’H-indol-3-ylidene)pyridine-4-carbohydrazide, followed by cyclocondensation to synthesize spiro-[indole-thiazolidine] derivatives, demonstrated their antimicrobial effectiveness. These findings suggest the compounds' utility in developing new antimicrobial agents (Shinde & Raskar, 2019).
Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment
Innovations in cancer treatment were explored through the development of novel 3-(indol-3-yl)pyridine derivatives, which act as TDO2 inhibitors. These compounds have shown potential in treating and preventing cancer, demonstrating the versatility of this compound derivatives in therapeutic applications (Abdel-Magid, 2017).
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-13(11-7-3-4-8-15-11)18-17-12-9-5-1-2-6-10(9)16-14(12)20/h1-8,16,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMFBUPFBISGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)
![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)



![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)
![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)
